2,5-Dibromobenzothiazole
Overview
Description
“2,5-Dibromobenzothiazole” is a chemical compound with the molecular formula C7H3Br2NS . It is a solid substance and has a molecular weight of 292.98 .
Molecular Structure Analysis
The molecular structure of “2,5-Dibromobenzothiazole” consists of a benzothiazole core with bromine atoms at the 2nd and 5th positions . The InChI code for this compound is 1S/C7H3Br2NS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H .
Physical And Chemical Properties Analysis
“2,5-Dibromobenzothiazole” is a solid substance . It has a molecular weight of 292.98 and a molecular formula of C7H3Br2NS . The compound should be stored under an inert atmosphere at 2-8°C .
Scientific Research Applications
Application in Anti-tubercular Compounds
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds . These compounds have shown in vitro and in vivo activity against tuberculosis .
- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
- Results or Outcomes : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Application in Pharmaceutical Chemistry
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 2-arylbenzothiazoles are versatile scaffolds which have gigantic biological and industrial applications . They have been used in the synthesis of a variety of biologically active compounds .
- Methods of Application : This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .
- Results or Outcomes : The 2-arylbenzothiazoles have been found to possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .
Application in Bacterial Detection
- Scientific Field : Microbiology
- Summary of the Application : 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives are used in bacterial detection .
- Methods of Application : The derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities .
- Results or Outcomes : These derivatives have been used effectively for bacterial detection .
Application in OLEDs
- Scientific Field : Material Science
- Summary of the Application : Benzothiazole derivatives are used as electrophosphorescent emitters in OLEDs .
- Methods of Application : The specific methods of application in OLEDs would depend on the specific type of OLED and the desired properties .
- Results or Outcomes : The use of these derivatives in OLEDs has resulted in improved performance and efficiency .
Application in Anti-HIV Drugs
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Benzothiazole derivatives have been used in the development of anti-HIV drugs .
- Methods of Application : The specific methods of application would depend on the specific type of drug and the desired properties .
- Results or Outcomes : The use of these derivatives in anti-HIV drugs has shown promising results .
Application in Anti-Parkinson Drugs
- Scientific Field : Neuropharmacology
- Summary of the Application : Benzothiazole derivatives have been used in the development of anti-Parkinson drugs .
- Methods of Application : The specific methods of application would depend on the specific type of drug and the desired properties .
- Results or Outcomes : The use of these derivatives in anti-Parkinson drugs has shown promising results .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dibromo-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVJGOIARLIDRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677314 | |
Record name | 2,5-Dibromo-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromobenzothiazole | |
CAS RN |
1019111-64-8 | |
Record name | 2,5-Dibromo-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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